The compound JK-P3 was developed through a de novo design approach, utilizing structure-based identification methods. It is classified as a small-molecule inhibitor, particularly focusing on receptor tyrosine kinases, which are crucial in various cellular processes including proliferation, migration, and survival. The synthesis and biological evaluation of JK-P3 have been documented in several studies, highlighting its potential as a therapeutic agent against cancers that exhibit aberrant angiogenesis .
The synthesis of JK-P3 involves several key steps:
The synthesis process emphasizes the importance of optimizing molecular interactions to enhance binding affinity and specificity towards the target kinase.
JK-P3 has a distinct molecular structure characterized by the following components:
The structural analysis reveals that JK-P3's design allows for effective interaction with the VEGFR2 kinase through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory potential against this target .
JK-P3 primarily functions as an inhibitor of VEGFR2 kinase activity. In vitro studies demonstrated that JK-P3 exhibits an IC50 value of approximately 7.8 µM, indicating its effectiveness in inhibiting kinase activity under experimental conditions. The compound's mechanism involves blocking the autophosphorylation events that are crucial for VEGFR2 activation, thereby impeding downstream signaling pathways associated with angiogenesis .
The reactions can be summarized as follows:
The mechanism of action for JK-P3 involves several key steps:
Data from various assays indicate that JK-P3 effectively reduces cell migration and proliferation in endothelial cells stimulated by vascular endothelial growth factor A (VEGF-A), supporting its role as an anti-angiogenic agent .
JK-P3 has potential applications primarily in cancer research and therapeutics:
Ongoing research continues to explore its efficacy in various preclinical models, aiming to establish its clinical relevance in cancer therapy .
Protein kinases regulate critical cellular processes by catalyzing phosphorylation events. Dysregulation of kinase activity—particularly in receptor tyrosine kinases (RTKs)—drives pathological conditions like cancer, inflammatory diseases, and aberrant angiogenesis. Kinase inhibitors represent a cornerstone of targeted therapies due to their ability to block specific oncogenic signaling cascades. These inhibitors are classified into four types based on binding mechanisms:
VEGFR-2 (KDR) is the primary mediator of VEGF-A-driven angiogenesis. Structurally, it comprises:
Activation triggers downstream pathways:
JK-P3 (C₁₈H₁₇N₃O₃; MW 323.35 g/mol) emerged from structure-activity studies of pyrazole derivatives, a privileged scaffold in medicinal chemistry. Pyrazole’s heterocyclic structure (adjacent nitrogen atoms) enables versatile hydrogen bonding and π-stacking interactions with kinase targets. Notable pyrazole-based drugs include celecoxib (COX-2 inhibitor) and crizotinib (ALK inhibitor) [3] [7]. Synthesized as a VEGFR-2 inhibitor, JK-P3 was characterized with ≥98% HPLC purity and demonstrated unique anti-angiogenic properties distinct from classical anti-VEGF biologics [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7